Benzene, 1-methoxy-4-(1-methylethoxy)-, also known as 1-methoxy-4-(propan-2-yloxy)benzene, is an organic compound classified within the family of aromatic ethers. It has garnered interest due to its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 166.22 g/mol .
This compound can be sourced from various chemical databases and literature, including PubChem and the NIST WebBook. It falls under the category of phenolic compounds and anisoles, which are characterized by the presence of a methoxy group attached to an aromatic ring. The specific structural features of this compound contribute to its unique chemical properties and reactivity .
The synthesis of Benzene, 1-methoxy-4-(1-methylethoxy)- can be achieved through several methods, typically involving substitution reactions. One common approach includes:
In industrial settings, large-scale production may utilize batch reactors where parameters such as temperature, pressure, and reactant concentrations are optimized for maximum yield. The choice of solvents and catalysts can significantly influence the efficiency of the synthesis.
Benzene, 1-methoxy-4-(1-methylethoxy)- features a benzene ring substituted with a methoxy group and a branched alkoxy group. The structural representation can be summarized as follows:
CC(C)OC1=C(C=C(C=C1)CC(=O)O)OC
InChI=1S/C10H14O2/c1-8(2)12-10-6-4-9(11-3)5-7-10/h4-8H,1-3H3
.The compound exhibits a melting point that varies depending on purity but is generally around room temperature. Its solubility characteristics suggest it is soluble in organic solvents like ethanol and ether but less so in water .
Benzene, 1-methoxy-4-(1-methylethoxy)- participates in various chemical reactions including:
The mechanism of action for Benzene, 1-methoxy-4-(1-methylethoxy)- primarily involves its interaction with biological targets at the molecular level. This compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways. Research indicates potential antimicrobial and anti-inflammatory properties, suggesting its utility in therapeutic applications .
The compound's reactivity is influenced by its functional groups:
Relevant data from databases like PubChem provide additional insights into its properties and potential hazards associated with handling this compound .
Benzene, 1-methoxy-4-(1-methylethoxy)- has several scientific uses:
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.:
CAS No.:
CAS No.: 85252-29-5